Defensin-A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VTCDLLSFEAKGFAANHSICAAHCLAIGRKGGSCQNGVCVCRN |
Origin of Product |
United States |
Molecular Architecture and Structure Function Correlations of Defensin a
Primary Amino Acid Sequence Analysis and Determinants of Isoform Specificity
Alpha-defensins, such as human neutrophil peptides (HNPs) and human defensins (HDs), exhibit variability in their primary amino acid sequences, particularly in loop regions, while maintaining conserved cysteine residues. nih.govfrontiersin.orgasm.org This sequence variation contributes to the functional specificity observed among different alpha-defensin isoforms. For instance, minor variations in the N-terminus of human neutrophil defensins can significantly impact their antifungal potency against Candida albicans. oup.com Despite sequence differences, certain residues are highly conserved, including six cysteine residues, and in mammalian alpha-defensins, a salt bridge formed between an arginine and a glutamic acid residue is often conserved and important for structure and function. asm.org The specific arrangement and sequence context surrounding these conserved residues, as well as the variable loop regions, are key determinants of isoform-specific interactions with microbial targets and host cells. frontiersin.orgoup.comasm.org
Disulfide Bond Topology and Conformation in Defensin-A Subclasses
Alpha-defensins are characterized by the presence of six cysteine residues that form three intramolecular disulfide bonds. frontiersin.orgresearchgate.net In human alpha-defensins, these disulfide bonds typically connect cysteine residues in a 1-6, 2-4, and 3-5 pattern. researchgate.net This specific disulfide connectivity is crucial for stabilizing the characteristic three-dimensional fold of alpha-defensins. asm.orguniprot.org The disulfide bonds constrain the peptide chain, contributing to its remarkable stability against thermal denaturation, pH changes, and proteolysis. nih.gov This stability is essential for their function in harsh environments where they are typically found, such as neutrophil granules and mucosal surfaces. wikipedia.org The correct formation of these disulfide bonds is indispensable for the effective antimicrobial activity of alpha-defensins. uniprot.orgspringernature.com
Beta-defensins, in contrast, have a different disulfide bond arrangement (Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 in humans) and are generally slightly longer than alpha-defensins, typically consisting of 38–42 amino acid residues. researchgate.netoup.comacs.org Theta-defensins, found in non-human primates, are unique in their cyclic structure, formed by the ligation of two truncated alpha-defensin precursors, and contain three parallel disulfide bonds arranged in a ladder pattern. ontosight.aiiiarjournals.orgwikipedia.orgfrontiersin.org These distinct disulfide topologies define the three main defensin (B1577277) subfamilies and contribute to their specific structural conformations and functional properties. frontiersin.orgresearchgate.netnih.govresearchgate.net
Three-Dimensional Structural Elucidation of this compound via Spectroscopic and Crystallographic Techniques
The three-dimensional structures of defensins, including alpha-defensins, have been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. mdpi.comscbt.comunmc.edunih.gov These studies have revealed that despite variations in primary sequence and disulfide topology across subfamilies, defensins share a common structural motif known as the cysteine-stabilized αβ (CSαβ) fold. mdpi.commdpi.comfrontiersin.orgresearchgate.net
For alpha-defensins, the core structure typically consists of a triple-stranded antiparallel beta-sheet stabilized by the three characteristic disulfide bonds. researchgate.netasm.orgnih.gov NMR spectroscopy has been particularly useful in determining the solution structures of these relatively small peptides. unmc.edunih.gov X-ray crystallography has also been employed, sometimes revealing dimeric or higher-order oligomeric structures, which can be relevant for their function. nih.govresearchgate.net For example, the structure of RK-1, a rabbit kidney alpha-defensin, determined by NMR, shows a triple-stranded antiparallel beta-sheet similar to other alpha-defensins. nih.gov These structural studies provide critical insights into how the amino acid sequence and disulfide bonds fold into a functional three-dimensional structure.
Structure-Activity Relationship Studies: Correlating Specific Structural Features with Biological Activities
Structure-activity relationship (SAR) studies on defensins aim to understand how specific features of their primary sequence, disulfide connectivity, and three-dimensional structure relate to their biological activities, such as antimicrobial potency and immunomodulatory functions. nih.govacs.orgwikipedia.orgportlandpress.com
For alpha-defensins, key structural determinants of antimicrobial activity include their cationicity and hydrophobicity, which are segregated on the peptide surface. frontiersin.org The positively charged residues (arginine and lysine) are crucial for initial electrostatic interactions with the negatively charged microbial membranes. acs.orgwikipedia.orgmdpi.com Hydrophobic residues facilitate insertion into and disruption of the lipid bilayer. frontiersin.orgnih.gov Mutational studies have identified specific amino acid residues critical for the activity of individual alpha-defensins. frontiersin.org For instance, hydrophobic residues like tryptophan and phenylalanine in HNP1 and leucine (B10760876) and tyrosine in HD5 play pivotal functional roles. frontiersin.org Dimerization and/or oligomerization of alpha-defensins can also be functionally indispensable for certain activities. nih.govfrontiersin.orguniprot.orgresearchgate.net
The disulfide bonds are essential for maintaining the correct fold and stability, which is generally required for optimal activity. nih.govuniprot.org However, some studies suggest that in certain contexts, linearized or modified defensins can retain some activity, indicating complex mechanisms of action. portlandpress.com The specific arrangement of charged and hydrophobic residues on the surface of the folded structure, facilitated by the disulfide bonds, is critical for their interaction with target membranes and subsequent biological effects. frontiersin.orgnih.govresearchgate.netwikipedia.org
Post-Translational Modifications and Their Impact on this compound Structural and Functional Integrity
Post-translational modifications (PTMs) can significantly influence the structure and function of defensins. One notable PTM is proteolytic cleavage, which is often required to generate the mature, active peptide from an inactive precursor (propeptide). researchgate.netnih.gov For example, human alpha-defensins are synthesized as pre-pro-peptides and undergo processing to become biologically active. researchgate.net
Another PTM that can impact alpha-defensins is ADP-ribosylation, which involves the attachment of an ADP-ribose unit to specific amino acid residues, particularly arginines. nih.govnih.gov Since arginine carries a positive charge and ADP-ribose is negatively charged, this modification can drastically alter the peptide's cationicity. nih.govnih.gov ADP-ribosylation of HNP-1 has been shown to significantly reduce its cytotoxic and antibacterial activities, while its chemotactic activity may remain unaltered or even be enhanced. nih.govnih.gov This highlights how PTMs can fine-tune the biological activities of defensins by altering their charge distribution and potentially their interaction with targets. Phosphorylation of tyrosine residues has also been observed in alpha-defensins, although its specific role in defensin activity requires further investigation. nih.gov
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools used to investigate the behavior of defensins at a molecular level, particularly their interactions with biological membranes. scielo.brnih.govresearchgate.netacs.org These simulations can provide insights into the dynamic nature of defensin structure and how they interact with lipid bilayers, which are primary targets for their antimicrobial activity. scielo.brnih.govresearchgate.netportlandpress.com
MD simulations have been used to study the binding mechanisms of alpha-defensins, such as human alpha-defensin 5 (HD5), with bacterial membranes, including the lipopolysaccharide (LPS) layer of Gram-negative bacteria. nih.govresearchgate.netmdpi.com These studies suggest that electrostatic interactions between the positively charged arginine residues of defensins and the negatively charged head groups of membrane lipids (like LPS or phospholipids) are key driving forces for initial membrane adhesion. nih.govresearchgate.netacs.org
MD simulations can also explore how defensins penetrate or disrupt membranes, potentially forming pores or adopting a carpet-like mode of action. wikipedia.orgwikipedia.orgnih.gov Simulations of HD5 interacting with a Gram-negative bacterial membrane model indicated that while a dimeric form might be sufficient to create a water-filled channel, higher-order oligomerization might be required for complete membrane lysis. nih.gov Computational approaches help to visualize and understand the complex molecular events underlying defensin-membrane interactions and the structural changes defensins undergo during these processes. scielo.brnih.govresearchgate.net
| Defensin Subfamily | Typical Length (Amino Acids) | Disulfide Bond Pattern (Human) | Characteristic Structure |
| Alpha (α) | 29-35 | Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 | Triple-stranded antiparallel β-sheet |
| Beta (β) | 38-42 | Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 | Triple-stranded antiparallel β-sheet, often with an α-helix |
| Theta (θ) | 18 (cyclic) | Three parallel disulfide bonds (ladder pattern) | Cyclic, antiparallel β-sheets |
Note: This table provides general characteristics; specific defensins within each subfamily may have variations.
| Defensin Isoform (Human) | Primary Source | Key Structural Features | Noted Activities (Examples) |
| HNP1 | Neutrophils | Cationic, hydrophobic residues (Trp26, Phe28), forms dimers/oligomers | Antifungal (C. albicans), antibacterial, enhances phagocytosis, induces TNF and IL-1 production |
| HD5 | Paneth cells (small intestine), female genital tract epithelia | Cationic, hydrophobic residues (Leu16, Leu26, Tyr27, Leu29), Arg28, forms dimers/oligomers | Antibacterial, antiviral (inhibits HIV-1), promotes Shigella adhesion/invasion (at sub-lethal conc.), boosts phagocytosis of Shigella (but may not prevent escape) |
| hBD-2 | Epithelial cells (skin, airways, etc.) | Cationic, three disulfide bonds (β-defensin pattern) | Antibacterial (Gram-negative), chemoattracts immature dendritic cells, inhibits HIV-1 replication |
| hBD-3 | Epithelial cells | Highly cationic, three disulfide bonds (β-defensin pattern) | Broad-spectrum antibacterial, chemoattracts monocytes, macrophages, dendritic cells, and T-cells |
Note: This table provides examples and is not exhaustive of all defensin isoforms and their activities.
Biosynthesis, Maturation, and Cellular Trafficking of Defensin a
Gene Organization and Genomic Loci of Defensin-A
Human alpha-defensin genes are situated in a cluster on the short arm of chromosome 8, specifically at the 8p23.1 locus. nih.govwikipedia.org This genomic region is characterized by significant structural variation, including copy number variations (CNVs) that contribute to inter-individual differences in defensin (B1577277) expression levels. researchgate.net
The alpha-defensin gene cluster spans approximately 450 kilobases and includes genes encoding both the myeloid alpha-defensins, also known as human neutrophil peptides (HNPs), and the enteric alpha-defensins expressed by Paneth cells. nih.gov The arrangement of these genes suggests an evolutionary history of gene duplication and divergence. nih.gov
Table 1: Genomic Loci of Human Alpha-Defensin Genes
| Gene Name | Encoded Peptide(s) | Chromosomal Location |
|---|---|---|
| DEFA1 / DEFA3 | HNP-1, HNP-2, HNP-3 | 8p23.1 |
| DEFA4 | HNP-4 | 8p23.1 |
| DEFA5 | HD-5 | 8p23.1 |
Transcriptional and Translational Regulation of this compound Precursors
The expression of alpha-defensin genes is a tightly controlled process, influenced by developmental cues and inflammatory stimuli. The transcription of these genes is primarily regulated by specific transcription factors that bind to promoter and enhancer regions. Studies on the DEFA1 and DEFA3 promoters have identified a 200-base-pair region that is identical in both genes and crucial for their expression. researchgate.net This region contains binding sites for transcription factors such as PU.1, CCAAT/enhancer-binding protein (C/EBP), and c-Myb, which are essential for efficient transcription in myeloid cells. researchgate.net
While much of the research on transcriptional regulation by inflammatory signals like bacterial lipopolysaccharide (LPS) and cytokines such as TNF-α and IL-1β has focused on beta-defensins, these pathways often involve the activation of transcription factors like NF-κB and NF-IL-6. nih.gov It is plausible that similar mechanisms contribute to the induced expression of alpha-defensins in certain contexts.
Translational regulation also plays a role in controlling the levels of active defensins. Alpha-defensins can exert post-transcriptional control on other immune processes. For instance, HNP-1 released from neutrophils can enter macrophages and inhibit mRNA translation, thereby controlling inflammation. pnas.org This indicates a feedback mechanism where the peptide product can regulate protein synthesis in target cells.
Enzymatic Processing and Maturation Pathways of Pro-Defensin-A
Alpha-defensins are synthesized as inactive precursors, known as prepropeptides. oup.com This multi-step maturation process is essential for generating the final, biologically active peptide and preventing potential cytotoxicity to the host cell.
The initial prepropeptide consists of three domains:
A signal peptide: This N-terminal sequence directs the nascent polypeptide to the endoplasmic reticulum and is co-translationally cleaved.
A pro-domain: This anionic region is thought to neutralize the cationic mature peptide, keeping it inactive during intracellular transport and storage.
The mature defensin peptide: This C-terminal domain is the final, active antimicrobial peptide.
The processing of the pro-defensin to its mature form varies depending on the specific defensin and the cell type. In the case of the neutrophil defensin pro-HNP-1, the enzyme matrix metalloproteinase-7 (MMP-7) can cleave within the pro-domain. nih.gov This initial cleavage does not produce the final mature peptide but results in a 59-amino acid intermediate that exhibits antimicrobial activity. nih.gov This suggests that key residues for masking the defensin's activity are located in the N-terminal part of the pro-domain. nih.gov Further processing by other proteases within the neutrophil granules is required to generate the final mature HNP-1.
For the enteric defensin HD-5, activation occurs extracellularly in the lumen of the small intestine. oup.com The inactive pro-HD-5 is secreted by Paneth cells and is then cleaved by the serine protease trypsin, which is also present in the intestinal lumen, to release the active HD-5 peptide. nih.gov
Intracellular Packaging and Secretion Mechanisms of Mature this compound
Once synthesized and processed, mature alpha-defensins are packaged and stored for rapid release upon stimulation. The mechanisms of packaging and secretion are distinct for neutrophil and Paneth cell defensins, reflecting their different roles in host defense.
In neutrophils, HNP-1, -2, -3, and -4 are major protein components of the primary (azurophilic) granules. nih.gov These granules are formed during the early stages of neutrophil development in the bone marrow. The defensins are packaged into these storage vesicles, where they can constitute 30-50% of the total protein content. nih.gov Upon activation of the neutrophil, for example, by phagocytosis of a microbe, these granules fuse with the phagosome. This targeted delivery, a process of restricted secretion, releases high concentrations of defensins directly onto the engulfed pathogen, minimizing exposure to host tissues. nih.govnih.gov Neutrophils can also release their granular contents, including defensins, into the extracellular space through degranulation in response to inflammatory signals. nih.gov
In the small intestine, Paneth cells synthesize and package HD-5 and HD-6 into large secretory granules. nih.gov These granules are located at the apical side of the Paneth cells, facing the intestinal crypt lumen. The defensins are stored as inactive propeptides within these granules. oup.com In response to bacterial products or cholinergic stimuli, Paneth cells secrete the contents of these granules into the crypt lumen, where pro-HD-5 is activated by trypsin. nih.govnih.gov
Cellular and Tissue-Specific Expression Patterns of this compound
The expression of alpha-defensins is highly specific to certain cell types and tissues, which aligns with their specialized functions in innate immunity.
Table 2: Expression Patterns of Human Alpha-Defensins
| Defensin | Primary Cell Type | Primary Tissue/Location | Other Reported Locations |
|---|---|---|---|
| HNP-1, -2, -3 | Neutrophils | Bone Marrow, Peripheral Blood | Placenta, Spleen, Thymus, Saliva scienceopen.com |
| HNP-4 | Neutrophils | Bone Marrow, Peripheral Blood | |
| HD-5 | Paneth Cells | Small Intestine | Female genital tract, Salivary glands, Kidney, Urinary tract scienceopen.complos.org |
The myeloid alpha-defensins, HNP-1, HNP-2, HNP-3, and HNP-4 , are predominantly produced by neutrophils. nih.govresearchgate.net They are a major component of the antimicrobial arsenal (B13267) of these phagocytic cells. nih.gov While neutrophils are the primary source, HNP-1, -2, and -3 have also been detected in other immune cells and various tissues, which may be due to the infiltration of neutrophils into these sites. scienceopen.comnih.gov
The enteric alpha-defensins, HD-5 and HD-6 , are the signature products of Paneth cells, which are specialized epithelial cells located at the base of the crypts of Lieberkühn in the small intestine. nih.govnih.govresearchgate.net Their secretion into the intestinal lumen is crucial for shaping the gut microbiota and providing a chemical barrier against enteric pathogens. HD-5 expression has also been identified in the female reproductive tract, where it likely contributes to mucosal defense. nih.govplos.org
Mechanisms of Action of Defensin a at the Molecular and Cellular Levels
Interactions of Defensin-A with Microbial Membranes: Models of Disruption and Permeabilization
A primary mechanism by which many defensins kill microorganisms is through the disruption and permeabilization of their cell membranes. frontiersin.orgbiomolther.orgmdpi.com Defensins, being positively charged and amphipathic, are attracted to the negatively charged components abundant in microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids and phospholipids (B1166683) in Gram-positive bacteria. oup.commdpi.com This electrostatic interaction facilitates their accumulation on the membrane surface. researchgate.netfrontiersin.org
Once accumulated, defensins can induce membrane permeabilization through different proposed models, including the Barrel-Stave, Toroidal Pore, and Carpet models. researchgate.netfrontiersin.orgmdpi.comnih.gov
Barrel-Stave Model: In this model, defensin (B1577277) monomers insert vertically into the lipid bilayer, aggregating to form a pore that resembles the staves of a barrel. The hydrophilic regions of the peptides line the interior of the pore, forming an aqueous channel, while the hydrophobic regions interact with the lipid tails. This leads to the uncontrolled leakage of ions and molecules, disrupting cellular homeostasis and causing cell death. researchgate.netmdpi.comresearchgate.net
Toroidal Pore Model: This model suggests that defensins insert perpendicularly into the membrane, causing a localized curvature of the lipid bilayer. The peptides and lipid head groups collectively line the pore, creating a toroidal or wormhole-like structure. Unlike the barrel-stave model, the lipids are also involved in forming the pore lining. researchgate.netmdpi.comnih.govacademie-sciences.fr
Carpet Model: In this mechanism, defensins accumulate on the membrane surface in a carpet-like manner. Once a threshold concentration is reached, the peptides disrupt the membrane integrity through a detergent-like action, leading to micellization and membrane disintegration. researchgate.netfrontiersin.orgmdpi.com
The specific model of membrane disruption employed can depend on the type of defensin, its concentration, and the composition of the target membrane. mdpi.comtandfonline.com
Antiviral Mechanisms of this compound
Defensins exhibit antiviral activity against a range of enveloped and non-enveloped viruses through diverse mechanisms. frontiersin.orgwikipedia.orgbiomolther.orgnih.govmdpi.comnih.govscienceopen.comresearchgate.net These mechanisms can target different stages of the viral life cycle.
Some defensins can directly interact with viral envelopes, glycoproteins, or capsids, leading to their inactivation or inhibition of entry into host cells. nih.govscienceopen.comresearchgate.net For enveloped viruses, membrane disruption similar to antibacterial mechanisms may play a role, although direct evidence for this is not always clear. biomolther.org Defensins can also interfere with viral binding to host cell receptors, for instance, by binding to heparin/heparan sulfate (B86663) proteoglycans (HSPGs) which are utilized by several viruses for attachment. biomolther.org
Furthermore, defensins can inhibit viral replication by interfering with post-entry events. This can involve blocking intracellular uncoating of the virus, stabilizing viral capsid structures to prevent interaction with host factors, or disrupting intracellular signaling pathways required for viral replication. frontiersin.orgnih.govnih.govscienceopen.com For example, alpha-defensins have been shown to block the uncoating and escape of human papillomavirus (HPV) from cytoplasmic vesicles by stabilizing its capsid. frontiersin.org They can also affect host cell processes that are essential for viral propagation. nih.govnih.govscienceopen.comresearchgate.net
The antiviral mechanisms of defensins are complex and can vary depending on the specific defensin and the target virus. nih.govnih.govscienceopen.com
Blocking Viral Entry and Binding to Host Receptors
Defensins can interfere with the initial stages of viral infection by blocking viral entry and binding to host receptors. This can involve direct targeting of viral envelopes, glycoproteins, and capsids. nih.govbiomolther.orgscienceopen.comresearchgate.net For enveloped viruses, membrane disruption is presumed to be one of the antiviral mechanisms, similar to their antibacterial action, although direct evidence for this against viruses is not always available. biomolther.org
Another mechanism involves the binding of defensins to host cell surface receptors or viral components that interact with host receptors. For instance, the heparin/heparan sulfate proteoglycan (HSPG)-binding activity of defensins can inhibit viral binding and entry into cells, as several enveloped viruses, including HIV, RSV, and DENV, bind to the negatively charged HSPG. biomolther.org Alpha-defensins have been shown to enhance the cell binding of certain human adenoviruses (HAdVs), suggesting a defensin-mediated binding mechanism that can be independent of known viral receptors and co-receptors. biorxiv.org This defensin-dependent binding may expand the cellular tropism of HAdVs. biorxiv.org
Inhibition of Intracellular Viral Replication Processes
Beyond blocking entry, defensins can also inhibit intracellular viral replication processes. This post-entry neutralization has been observed for both enveloped and non-enveloped viruses. nih.govscienceopen.comresearchgate.net For non-enveloped viruses like human papillomavirus (HPV), alpha-defensins can block intracellular uncoating and escape from cytoplasmic vesicles by stabilizing the viral capsid structure, thereby preventing interactions with host factors essential for productive infection. frontiersin.org This mechanism of stabilizing viral capsid proteins to diminish subsequent intracellular infection has also been observed for other non-enveloped viruses such as human adenovirus (HAdV) and JC polyomavirus. frontiersin.org For enveloped viruses like HIV-1 and influenza, inhibition by HNP1 can be mediated through interference with host cell signaling pathways, such as PKC, that are required for viral replication. frontiersin.org
Table 1: Antiviral Mechanisms of Defensins
| Mechanism | Description | Targeted Viruses (Examples) | Defensin Type (Examples) | Source |
| Direct targeting of viral components | Binding to viral envelopes, glycoproteins, and capsids. | Enveloped and non-enveloped viruses | Alpha- and Beta-defensins | nih.govbiomolther.orgscienceopen.comresearchgate.net |
| Inhibition of viral fusion | Interference with the fusion of viral and host membranes. | Enveloped viruses | Defensins (general) | nih.govscienceopen.comresearchgate.net |
| Blocking binding to host receptors (HSPG) | Electrostatic interaction with negatively charged HSPG on host cells. | HIV, RSV, DENV (enveloped viruses) | Defensins (cationic) | biomolther.org |
| Defensin-mediated cell binding | Interaction with viruses allowing binding to cells, potentially expanding tropism. | Human Adenoviruses (HAdVs) | Alpha-defensins (HD5, HNP1) | biorxiv.org |
| Post-entry neutralization | Inhibition of viral processes after entry into the host cell. | Enveloped and non-enveloped viruses | Defensins (general) | nih.govscienceopen.comresearchgate.net |
| Stabilization of viral capsid structure | Preventing uncoating and escape from vesicles. | HPV, HAdV, JC polyomavirus (non-enveloped) | Alpha-defensins | frontiersin.org |
| Interference with host cell signaling (PKC) | Disrupting pathways required for viral replication. | HIV-1, Influenza (enveloped viruses) | HNP1 (Alpha-defensin) | frontiersin.org |
Antifungal and Antiparasitic Mechanisms of this compound
Defensins exhibit activity against fungi and parasites through mechanisms that often involve targeting the cell membrane and interfering with essential cellular processes.
Antifungal mechanisms of defensins can involve initial recognition and binding to the fungal surface, followed by conformational changes in the peptide. frontiersin.org At a sufficient concentration, defensins can disrupt the fungal membrane through mechanisms such as pore formation (barrel-stave, toroidal, or carpet models). frontiersin.org Besides membrane disruption, defensins can target specific components of fungal membranes, such as sphingolipids (e.g., glucosylceramides) and phospholipids. frontiersin.orgtandfonline.compnas.orgapsnet.org Interaction with glucosylceramides has been shown to be crucial for the antifungal activity of certain plant and insect defensins. pnas.org
Defensins can also bind to the fungal cell wall and be internalized into the cytoplasm, where they interact with intracellular targets. frontiersin.orgtandfonline.com These intracellular interactions can lead to the formation of reactive oxygen species (ROS), inducing oxidative damage and ultimately leading to programmed cell death (apoptosis). frontiersin.orgtandfonline.comasm.org The plant defensin NaD1, for example, is internalized by Candida albicans and induces killing through an oxidative mechanism involving ROS production. asm.org
Against parasites, defensins have demonstrated antiparasitic effects on various protozoa, including Trypanosoma cruzi and Leishmania major. researchgate.netresearchgate.netplos.org Defensin α-1 (HNP1) has shown trypanocidal activity against T. cruzi through mechanisms involving membrane pore formation, cytoplasmic vacuolization, and the induction of nuclear and mitochondrial DNA fragmentation, leading to parasite destruction. researchgate.net Defensin α-1 can also bind to the flagellum of invasive trypomastigotes, leading to breakage of the flagellar membrane and detachment of the flagellum. researchgate.net Human defensin-5 has been observed to induce aggregation of Toxoplasma gondii, reducing its viability. researchgate.net
Table 2: Antifungal and Antiparasitic Mechanisms of Defensins
| Mechanism | Description | Targeted Organisms (Examples) | Defensin Type (Examples) | Source |
| Membrane binding and disruption | Interaction with microbial membranes leading to permeabilization and lysis. | Fungi, T. cruzi | Defensins (cationic) | frontiersin.orgresearchgate.netresearchgate.net |
| Targeting specific membrane components | Binding to fungal sphingolipids (glucosylceramides) and phospholipids. | Fungi (Botrytis cinerea, Candida albicans) | Plant/Insect Defensins (ETD151), Defensins (general) | frontiersin.orgtandfonline.compnas.orgapsnet.org |
| Interaction with intracellular targets | Entry into the cell and interference with internal processes. | Fungi, T. cruzi | Plant Defensins (NaD1), Defensin α-1 | frontiersin.orgtandfonline.comasm.org |
| Induction of Reactive Oxygen Species (ROS) | Leading to oxidative damage and cell death. | Fungi (Candida albicans) | Plant Defensins (NaD1) | frontiersin.orgtandfonline.comasm.org |
| Induction of programmed cell death (Apoptosis) | Triggering cellular pathways leading to controlled cell death. | Fungi, T. cruzi | Defensins (general), Defensin α-1 | frontiersin.orgresearchgate.net |
| DNA fragmentation (nuclear and mitochondrial) | Causing damage to the genetic material. | T. cruzi | Defensin α-1 | researchgate.net |
| Binding to parasite structures | Interaction with specific components like the flagellum. | T. cruzi | Defensin α-1 | researchgate.net |
| Induction of parasite aggregation | Clumping of parasites reducing viability. | Toxoplasma gondii | Human Defensin-5 | researchgate.net |
Modulation of Host Cell Signaling Pathways by this compound
Beyond their direct antimicrobial activities, defensins play a significant role in modulating host immune responses by interacting with host cells and influencing various signaling pathways.
Receptor-Mediated Interactions and Downstream Signaling Cascades
Defensins can interact with host cell surface receptors, triggering downstream signaling cascades that influence cellular behavior. This can involve specific or lectin-like binding to cellular receptors. biomolther.org Human beta-defensin 2 (hBD2) and hBD3, for example, can chemoattract immature dendritic cells and memory T cells by binding to and activating the chemokine receptor CCR6. frontiersin.orgmdpi.comnih.gov Beta-defensins like hBD2 and hBD3 can also interact with CCR2. frontiersin.org
Defensins have also been shown to function through Toll-like receptors (TLRs). frontiersin.org hBD2 has been identified as a natural ligand for TLR4, present on immature dendritic cells, leading to the upregulation of costimulatory molecules and dendritic cell maturation. biomolther.orgfrontiersin.org Porcine beta-defensin 2 (PBD-2) can interact with cell surface TLR4 and interfere with the NF-κB signaling pathway. oup.com
Other receptor interactions include human neutrophil peptide 1 (HNP1) with the purinergic receptor P2Y on airway epithelial cells and the P2Y6 receptor, which is partly involved in its inhibition of monocyte differentiation. nih.gov Alpha-defensins can interact with the low-density lipoprotein receptor-related protein/α2-macroglobulin receptor (LRP) on smooth muscle cells, leading to internalization and interaction with intracellular protein kinase C (PKC) subtypes, inhibiting their enzymatic activity. ashpublications.org Human defensin 5 has been found to interact with the extracellular domain of Tumor Necrosis Factor receptor 1, influencing cell death pathways. nih.gov Some beta-defensins, including hBD1 and hBD3, might interact with melanocortin receptors. frontiersin.org
Inside the cell, defensins can also interact with intracellular proteins and affect signaling pathways. For instance, internalized alpha-defensin interacts with intracellular PKC. ashpublications.org Porcine beta-defensin 2 interacts with intracellular VASH1, which inhibits the LPS-induced Akt/NF-κB signaling pathway. oup.com
Table 3: Defensin Interactions with Host Cell Receptors and Signaling
| Defensin Type (Examples) | Interacting Receptor(s) | Downstream Signaling Pathway(s) Involved | Cellular Effect(s) | Source |
| hBD2, hBD3 (Beta) | CCR6 (Chemokine receptor) | G protein-coupled receptor signaling | Chemoattraction of immature dendritic cells and memory T cells | frontiersin.orgmdpi.comnih.gov |
| hBD2, hBD3 (Beta) | CCR2 (Chemokine receptor) | Signaling cascades | Chemoattraction of monocytes and macrophages (inferred) | frontiersin.org |
| hBD2 (Beta) | TLR4 (Toll-like receptor 4) | Signaling pathways (e.g., JNK, p38, ERK, NF-κB, JAK) | Upregulation of costimulatory molecules, DC maturation, cytokine induction | biomolther.orgfrontiersin.orgnih.govmdpi.com |
| PBD-2 (Porcine Beta) | TLR4 (Cell surface), VASH1 (Intracellular) | NF-κB, Akt | Suppression of inflammatory responses | oup.com |
| HNP1 (Alpha) | P2Y, P2Y6 (Purinergic receptors) | Signaling pathways | Inhibition of monocyte differentiation, effects on airway epithelial cells | nih.gov |
| Alpha-defensin | LRP (LDL receptor-related protein/α2-macroglobulin receptor) | PKC (Protein kinase C) | Inhibition of PKC activity, decreased smooth muscle cell contraction and Ca++ mobilization | ashpublications.org |
| Human Defensin 5 (Alpha) | TNFR1 (Tumor Necrosis Factor receptor 1) | TNF signaling pathway mediators | Influence on cell death pathways | nih.gov |
| hBD1, hBD3 (Beta) | Melanocortin receptors (potential) | Signaling pathways | Modulation of pigment expression (inferred from animal studies) | frontiersin.org |
Influence on Inflammatory Signaling and Cytokine Production
Defensins have a complex influence on inflammatory signaling and cytokine production, which can be both pro-inflammatory and anti-inflammatory depending on the context, concentration, and specific defensin. nih.govmdpi.com
Defensins can induce the production of proinflammatory cytokines and chemokines. nih.govresearchgate.net For example, alpha-defensins, specifically HNP-1, can stimulate the expression of inflammatory cytokines, particularly IL-8 and IL-1β, in human bronchial epithelial cells in a dose-dependent manner, and also enhance IL-8 protein secretion and NF-κB DNA binding activity. physiology.orgnih.gov Higher concentrations of defensins can induce chemokine and cytokine production in epithelial cells, keratinocytes, monocytes, and macrophages. researchgate.net IL-1β and IL-8 production by macrophages can be regulated by neutrophil defensins. researchgate.net Human alpha-defensins can stimulate the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α, stimulating macrophages to enhance phagocytic activity. researchgate.net
Conversely, defensins can also suppress the production of proinflammatory cytokines in response to certain microbial antigens. nih.gov Alpha-defensins released from necrotic neutrophils can inhibit cytokines such as TNF-α, IL-6, IL-8, and IL-1β secreted from macrophages, demonstrating anti-inflammatory activities. researchgate.net Porcine beta-defensin 114 (pBD114) has shown both pro-inflammatory activity at higher concentrations (promoting TNF-α and IL-10 secretion) and anti-inflammatory activity during excessive inflammation at lower concentrations (decreasing LPS-induced TNF-α). mdpi.com PBD-2 can suppress inflammatory responses by inhibiting the LPS-induced Akt/NF-κB signaling pathway, reducing the expression and release of inflammatory mediators. oup.com
The induction of defensins themselves can be triggered by microorganisms or their byproducts through TLR-dependent and -independent pathways, as well as by cytokines and chemokines like TNF-α and IFN-γ, which activate signaling pathways such as STAT1 and NF-κB. nih.gov IL-4 and IL-13 can interfere with STAT-1 and NF-κB signaling, inhibiting the induction of hBD2 and hBD3 by TNF-α/IFN-γ. nih.gov
Table 4: Influence of Defensins on Inflammatory Signaling and Cytokine Production
| Defensin Type (Examples) | Context/Concentration | Inflammatory Effect | Cytokines/Mediators Affected (Examples) | Signaling Pathways Involved (Examples) | Source |
| Alpha-defensins (HNP-1) | Higher concentrations, interaction with HBECs | Pro-inflammatory | IL-8, IL-1β | NF-κB | physiology.orgnih.gov |
| Alpha-defensins | Released from necrotic neutrophils, interaction with macrophages | Anti-inflammatory | TNF-α, IL-6, IL-8, IL-1β | Not specified in snippet | researchgate.net |
| Alpha-defensins | Interaction with macrophages | Pro-inflammatory | IFN-γ, TNF-α | Not specified in snippet | researchgate.net |
| Neutrophil defensins | Regulation of inflammatory responses | Regulation (pro/anti) | IL-1β, IL-8 | Not specified in snippet | researchgate.net |
| pBD114 (Porcine Beta) | 100 μg/mL (RAW264.7 cells) | Pro-inflammatory | TNF-α, IL-10 | NF-κB, MAPK (inferred from general defensin activity) | mdpi.com |
| pBD114 (Porcine Beta) | 10 μg/mL + LPS (RAW264.7 cells) | Anti-inflammatory | TNF-α | NF-κB, MAPK (inferred from general defensin activity) | mdpi.com |
| PBD-2 (Porcine Beta) | Interaction with macrophages | Anti-inflammatory | Inflammatory mediators (VEGF, NO), Cytokines | Akt, NF-κB | oup.com |
| Defensins (general) | Interaction with microbial antigens | Attenuation of inflammation | Proinflammatory cytokines | Signal transduction pathways | nih.gov |
Defensin a in Innate Immunity and Host Defense
Contribution of Defensin-A to Epithelial Barrier Function and First-Line Defense
Epithelial surfaces serve as a crucial physical barrier, forming the first line of defense against invading microorganisms. aap.orgjnu.ac.infrontiersin.org Defensins, particularly beta-defensins produced by epithelial cells, are key biochemical components of this barrier. frontiersin.orgaap.orgontosight.aifrontiersin.orgtandfonline.com Constitutive expression of defensins provides a continuous layer of defense against pathogen colonization. aap.orgoup.com For instance, beta-defensins secreted from oral epithelium, along with neutrophil alpha-defensins in saliva, contribute to an efficient barrier against pathogenic plaque formation. oup.com In the gingival epithelium, beta-defensins are part of the non-specific host response, playing a significant role in innate protection. tandfonline.com Studies indicate that bacterial challenge can increase defensin (B1577277) synthesis and secretion by epithelial cells. oup.com Human beta-defensin-2, for example, has been shown to protect the epithelial barrier during infection in preclinical models. frontiersin.org The presence of defensins in epithelial secretions contributes to their antimicrobial properties. oup.com
Role of this compound in Phagocyte-Mediated Host Defense
Phagocytic cells, such as neutrophils and macrophages, are essential components of the innate immune system, engulfing and killing invading microorganisms. aap.orgnih.gov Defensins, particularly alpha-defensins found in the granules of neutrophils, play a significant role in this process. aap.orgmdpi.comnih.govoup.comjci.org Human neutrophil peptides (HNPs), a type of alpha-defensin, are abundant constituents of neutrophil azurophil granules and contribute to non-oxidative microbial killing within phagolysosomes. nih.govoup.com The presence of similarly structured antimicrobial peptides in both rabbit and human leukocytes supports their role as cidal agents in phagocyte-mediated host defense. jci.org Defensins are expected to be present at high concentrations within the phagocytic vacuole, sufficient to overcome inhibitory factors and contribute to bacterial clearance. oup.com Studies have demonstrated that alpha-defensins can enhance the phagocytic activity of macrophages. mdpi.com However, some research also suggests that defensins released from activated neutrophils onto biomaterial surfaces might impair the phagocytic killing capacity of subsequent neutrophil populations in the context of biomaterial-related infection. nih.govasm.org
Interplay Between this compound and Adaptive Immune Responses
Defensins serve as crucial links between the innate and adaptive immune systems. frontiersin.orgoup.comontosight.ainih.govnih.govbiomolther.orgfrontiersin.orgashpublications.orgjmb.or.kr They possess immunomodulatory functions that influence various aspects of the adaptive immune response. frontiersin.orgoup.comontosight.aiaai.orgnih.govnih.govbiomolther.orgfrontiersin.orgashpublications.orgjmb.or.kr This interplay involves the recruitment and activation of adaptive immune cells and the modulation of cytokine and chemokine production. oup.comontosight.aimdpi.comnih.govnih.govbiomolther.orgfrontiersin.orgashpublications.org
Modulation of Dendritic Cell Function by this compound
Dendritic cells (DCs) are key antigen-presenting cells that bridge innate and adaptive immunity. mdpi.commdpi.com Defensins, particularly beta-defensins, are known to modulate DC function. frontiersin.orgmdpi.comnih.govfrontiersin.orgmdpi.comaai.org Beta-defensins can chemoattract immature dendritic cells to sites of infection or inflammation. frontiersin.orgmdpi.comnih.govfrontiersin.orgaai.org This chemotactic activity is mediated, in part, through chemokine receptors like CCR6. frontiersin.orgfrontiersin.org Additionally, beta-defensins, such as human beta-defensin-2 (hBD-2), have been shown to act as endogenous ligands for Toll-like receptor 4 (TLR-4) on immature DCs, inducing the upregulation of co-stimulatory molecules and promoting DC maturation. frontiersin.orgbiomolther.org This maturation process is essential for the effective presentation of antigens to T cells and the initiation of adaptive immune responses. frontiersin.orgmdpi.com
Impact on Lymphocyte Activation and Differentiation
Defensins can influence the activation and differentiation of lymphocytes, including T cells and B cells. frontiersin.orgoup.comaai.orgnih.govnih.govbiomolther.orgashpublications.orgjmb.or.kr Alpha-defensins have been observed to enhance systemic adaptive immune responses, such as increasing antigen-specific IgG and IgM levels in serum in murine models. oup.com They can also modulate the cytokine response of lymphocytes. aai.org Beta-defensins have been reported to chemoattract memory T cells through CCR6. frontiersin.orgfrontiersin.orgashpublications.org Some studies suggest that defensins can stimulate the proliferation and survival of CD4+ T cells, possibly through TLR-4. frontiersin.org Furthermore, defensins may influence the differentiation of T helper cells, promoting Th1 responses which are important for cell-mediated immunity. biomolther.org Alpha-defensins have been shown to enhance the migration of T cells. mdpi.com
Chemotactic Activities of this compound for Immune Cells
A significant immunomodulatory function of defensins is their ability to chemoattract various immune cells to sites of infection or inflammation. frontiersin.orgoup.comnih.govaai.orgmdpi.comoup.comnih.govnih.govfrontiersin.orgashpublications.orgaai.orgmdpi.com This chemotactic activity helps to orchestrate the immune response by recruiting the necessary cells to clear pathogens and initiate tissue repair. frontiersin.orgoup.comnih.govmdpi.comoup.comnih.govnih.govfrontiersin.orgashpublications.orgaai.org Both alpha- and beta-defensins exhibit chemotactic properties for a range of leukocytes. frontiersin.orgoup.comnih.govaai.orgmdpi.comnih.govnih.govfrontiersin.orgashpublications.orgaai.org They can chemoattract monocytes, macrophages, T lymphocytes (including naive and memory T cells), mast cells, and immature dendritic cells. frontiersin.orgoup.comnih.govaai.orgmdpi.comoup.comnih.govnih.govfrontiersin.orgashpublications.orgaai.orgmdpi.com This activity is often mediated through chemokine receptors, such as CCR6 for beta-defensins and memory T cells, and potentially other unidentified receptors. frontiersin.orgfrontiersin.orgashpublications.org Alpha-defensins like HNP-1 and HD5 are potent chemotaxins for T lymphocytes. aai.org
This compound's Role in Specific Anatomical Sites in Pre-clinical Models (e.g., Gastrointestinal Tract, Respiratory Tract, Urogenital Tract, Skin)
Defensins are strategically expressed in various anatomical sites that are constantly exposed to the external environment and potential pathogens, playing a crucial role in local host defense in preclinical models. frontiersin.orgaap.orgoup.comnih.govashpublications.orgjnu.ac.innih.govfrontiersin.org
In the gastrointestinal tract , alpha-defensins (specifically HD-5 and HD-6) are produced in large quantities by Paneth cells located at the base of the crypts of Lieberkühn in the small intestine. aap.orgwikipedia.orgmdpi.comnih.govjnu.ac.inmdpi.com These defensins are secreted into the intestinal lumen and contribute significantly to controlling the local microbial environment and protecting against enteric pathogens. wikipedia.orgnih.govjnu.ac.infrontiersin.org Defects in HD-5 production have been linked to conditions like Inflammatory Bowel Disorder (IBD) and Small Intestinal Bacterial Overgrowth (SIBO) in preclinical studies. jnu.ac.in Beta-defensins are also expressed in gastrointestinal epithelia and their secretion can be regulated by gut microbiota. oup.comfrontiersin.org
In the respiratory tract , defensins are expressed in epithelial cells and contribute to the defense against inhaled pathogens. aap.orgoup.com For example, human beta-defensin-2 (hBD-2) expression is induced in respiratory epithelia in response to inflammatory stimuli, suggesting a protective role in lung infections. oup.comaai.org Defensins in the lung can also regulate antiprotease secretion at the site of inflammation. oup.com Preclinical models involving respiratory infections have been used to study the therapeutic potential of administering defensins. biomolther.org
The urogenital tract also utilizes defensins as part of its innate defense mechanisms. aap.orgoup.com Epithelial cells lining the urinary tract and the female genital tract express defensins that contribute to protecting these surfaces from microbial invasion. aap.orgoup.com The diffusion of defensins from infection sites in the urogenital tract may contribute to attracting immune cells necessary for an adaptive response. oup.com
In the skin , defensins are produced by keratinocytes and other epithelial cells, forming a biochemical barrier against infection. frontiersin.orgaap.org While not explicitly detailed for "this compound" (alpha-defensins) in the provided snippets regarding skin, the general role of defensins in skin immunity is mentioned, with beta-defensins like hBD-3 being highly expressed in this tissue. frontiersin.org
These examples from preclinical models highlight the localized and crucial roles of defensins in maintaining host defense at various mucosal and barrier surfaces.
Interactive Data Table: Defensin Expression and Function in Anatomical Sites
| Anatomical Site | Primary Defensin Type(s) Expressed | Key Producing Cell Type(s) | Contribution to Host Defense | Relevant Findings (Pre-clinical Models) |
| Gastrointestinal Tract | Alpha-defensins (HD-5, HD-6), Beta-defensins | Paneth cells, Epithelial cells | Control of microbial environment, Protection against pathogens | Defects in HD-5 linked to IBD and SIBO; Gut microbiota regulates beta-defensin secretion. jnu.ac.infrontiersin.org |
| Respiratory Tract | Beta-defensins | Epithelial cells | Defense against inhaled pathogens, Regulation of antiproteases | hBD-2 induced during infection; Therapeutic potential explored in infection models. oup.combiomolther.orgaai.org |
| Urogenital Tract | Defensins (types not specified) | Epithelial cells | Protection of mucosal surfaces, Immune cell recruitment | Contribute to defense against microbial invasion; May attract cells for adaptive response. aap.orgoup.com |
| Skin | Beta-defensins (e.g., hBD-3) | Keratinocytes, Epithelial cells | Biochemical barrier against infection | Beta-defensins highly expressed; General role in skin immunity. frontiersin.orgaap.org |
Detailed Research Findings Table: Immunomodulatory Activities
| Defensin Type/Name | Target Immune Cell | Modulatory Activity | Mechanism (if specified) | Source(s) |
| Beta-defensins | Immature Dendritic Cells | Chemoattraction, Maturation, Upregulation of co-stimulatory molecules | Mediated by CCR6, TLR-4 binding. frontiersin.orgmdpi.comnih.govbiomolther.orgfrontiersin.orgaai.org | frontiersin.orgmdpi.comnih.govbiomolther.orgfrontiersin.orgaai.org |
| Beta-defensins | Memory T Cells | Chemoattraction | Mediated by CCR6. frontiersin.orgfrontiersin.orgashpublications.org | frontiersin.orgfrontiersin.orgashpublications.org |
| Alpha-defensins | Monocytes, Macrophages | Chemoattraction, Enhancement of phagocytic activity, Modulation of cytokine response | Potential common receptor usage. aai.orgmdpi.comnih.gov | aai.orgmdpi.comnih.gov |
| Alpha-defensins | T Lymphocytes | Chemoattraction, Enhanced migration, Modulation of cytokine response | Potential common receptor usage. aai.orgmdpi.com | aai.orgmdpi.com |
| Defensins (general) | B Cells | Enhancement of antigen-specific antibody responses | May involve improved antigen uptake by APCs. nih.gov | nih.gov |
| Beta-defensins | CD4+ T Cells | Stimulation of proliferation and survival | Possibly through TLR-4. frontiersin.org | frontiersin.org |
| Defensins (general) | Mast Cells | Chemoattraction, Activation, Degranulation | May function through Mas related gene X2. nih.govfrontiersin.org | nih.govfrontiersin.org |
Regulation of Defensin a Expression and Activity
Transcriptional Regulatory Networks Governing Defensin-A Gene Expression
The transcription of defensin (B1577277) genes is a critical control point determining the availability of these antimicrobial peptides during infection and inflammation. This process is orchestrated by complex transcriptional regulatory networks involving various signaling pathways and transcription factors. Immune signaling pathways regulate the gene expression of defensins, including cellular receptors that recognize pathogen-associated molecular patterns (PAMPs). a-z.lu
Influence of Microbial Components (e.g., LPS) and Inflammatory Mediators
Microbial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent inducers of defensin expression, particularly for inducible beta-defensins like human beta-defensin-2 (hBD-2). oup.comscilit.comaai.orgnih.gov Studies have shown that LPS dramatically increases the mRNA levels of defensins in various cell types, including epithelial cells. scilit.comnih.govasm.org For instance, hBD-2 mRNA expression was strongly upregulated in airway epithelial cells by LPS derived from Escherichia coli. oup.com The induction by LPS is regulated at the level of transcription. scilit.comnih.govasm.org
Proinflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are often produced in response to microbial components like LPS, also play a significant role in upregulating defensin expression. aai.org These mediators, produced from LPS-stimulated mononuclear cells, can upregulate the expression of endogenous hBD-2 mRNA and its promoter activity in pulmonary epithelial cells. aai.org
Role of Specific Transcription Factors (e.g., NF-κB, NF-IL-6)
Several transcription factors are crucial for mediating the transcriptional induction of defensin genes. Nuclear Factor-kappa B (NF-κB) and Nuclear Factor for IL-6 expression (NF-IL-6, also known as C/EBPβ) are among the key players. oup.comscilit.comnih.govasm.orgasm.org
The promoter regions of defensin genes, such as human beta-defensin-2 (hBD-2), contain consensus binding sites for transcription factors like NF-κB and NF-IL-6. oup.comscilit.comnih.govasm.orgasm.org Research indicates that NF-κB plays an important role in the regulation of hBD-2 gene expression in response to LPS. nih.gov Two NF-κB binding sites in the hBD-2 promoter region have been shown to be essential for full LPS responsiveness and also crucial for basal transcriptional activity. oup.comnih.gov LPS stimulation induces NF-κB binding activity in the nuclei of cells. nih.govasm.org In unstimulated cells, NF-κB p50 homodimer may bind to NF-κB sites, while the p65-p50 heterodimer forms complexes with these sites following LPS stimulation. nih.gov
The role of NF-IL-6 appears to be more complex and can vary depending on the cell type. In some contexts, the NF-IL-6 binding site is necessary for the response to LPS. oup.com In human cervical carcinoma (HeLa) cells, the NF-IL6 binding site in the hBD-2 promoter region may repress LPS-independent hBD-2 transcription, as mutation at the site resulted in an elevation of the basal promoter value. oup.com However, in bovine tracheal epithelial cells, the NF-IL6 binding site positively regulates both basal and LPS-induced hBD-2 gene activation. oup.com Gel mobility shift assays indicate that NF-IL-6 binding activity can be constitutively present in cell nuclei. nih.govasm.org
Activation of the NF-κB pathway upregulates the expression of defensins in the context of innate immunity. frontiersin.org
Genetic Polymorphisms and Allelic Variations in this compound Genes and Functional Implications
Genetic variations, including single nucleotide polymorphisms (SNPs) and copy number variations (CNVs), in defensin genes can influence their expression and function, potentially affecting an individual's susceptibility to various diseases. univille.broup.comresearchgate.netnih.gov
Evidence indicates that genes encoding beta-defensin 1 (DEFB1) carry multiple single nucleotide polymorphisms (SNPs). univille.brresearchgate.net These genetic polymorphisms can exert allele-specific effects on the regulation of gene expression or encoded protein function, promoting individual differences in various biological traits and susceptibility to diseases. univille.br For example, SNPs in DEFB1 have been considered potential modifiers of risk and severity of inflammatory periodontal disease. univille.br Studies have investigated the association between genetic variations in the DEFB1 gene and conditions like gingivitis and Crohn's disease. univille.brresearchgate.net Some studies suggest that certain DEFB1 genetic variants are associated with a higher frequency in patients with digestive diseases compared to healthy controls. nih.gov Specific SNPs in DEFB1, such as rs11362G>A, rs1800972C>G, and rs1799946G>A, have been identified as potentially important contributing factors to the development of digestive diseases. nih.gov
Human beta-defensin 2 (hBD-2) and hBD-3 genes (DEFB4 and DEFB103A) exhibit copy number variation (CNV). nih.gov The copy numbers of these genes can vary significantly among individuals and different racial/ethnic groups. nih.gov CNVs, like SNPs, may affect gene expression and consequently determine phenotypes. nih.gov The DEFB CNV is associated with clinically important phenotypes. nih.gov
Table 1: Examples of Genetic Variations in Human Beta-Defensin Genes and Associated Conditions
| Gene | Type of Variation | Specific Variant(s) | Associated Condition(s) |
| DEFB1 | SNP | rs1799946 (G>A) | Inflammatory periodontal disease, Digestive diseases (e.g., Crohn's disease, SAP) univille.brnih.gov |
| DEFB1 | SNP | rs1800972 (C>G) | Inflammatory periodontal disease, Digestive diseases (e.g., SAP) univille.brnih.gov |
| DEFB1 | SNP | rs11362 (G>A) | Inflammatory periodontal disease, Digestive diseases (e.g., SAP, chronic gastritis) univille.brnih.gov |
| DEFB4/103A | CNV | Varying copy numbers (2-12) | HIV susceptibility and disease progression nih.gov |
(Note: This is an interactive table. Specific data points and associations can be explored further in research databases.)
Epigenetic Modifications Affecting this compound Gene Expression
Epigenetic modifications, such as DNA methylation and histone modifications (e.g., acetylation and methylation), play a significant role in regulating defensin gene expression. frontiersin.orgmdpi.comtandfonline.complos.org These modifications can alter chromatin structure and accessibility, thereby influencing the binding of transcription factors and the rate of transcription. frontiersin.orgmdpi.complos.org
DNA methylation, particularly in the promoter regions of defensin genes, can be associated with reduced expression. frontiersin.orgtandfonline.com For instance, hypermethylation of the promoters of DEFB1 and DEFB4 has been linked to reduced expression in certain cancer cells. frontiersin.org Conversely, treatment with DNA methyltransferase inhibitors (DNMTi) can induce defensin gene expression. frontiersin.orgtandfonline.com Studies have shown that DNA demethylation can lead to a considerable increase in hBD-1 mRNA expression in human epidermal keratinocyte cells. tandfonline.com Epigenetic modulation of the hBD-1 promoter, specifically DNA methylation in certain CpG units, can affect hBD-1 expression. tandfonline.com
Histone modifications, such as acetylation and deacetylation, also impact defensin gene transcription. frontiersin.orgmdpi.complos.org Histone deacetylases (HDACs) remove acetyl groups from histones, which generally leads to chromatin condensation and gene silencing. frontiersin.orgplos.org Inhibition of class I HDACs, such as HDAC1, has been shown to increase human beta-defensin 1 (DEFB1) gene expression in lung epithelial cells. nih.gov Chromatin immunoprecipitation (ChIP) assays have revealed that inhibition of class I HDACs results in modifications of the chromatin at the DEFB1 promoter, including increased histone H3 acetylation and H3K4 trimethylation, which are associated with transcriptional activation. nih.gov HDAC1 has been identified as a key HDAC responsible for maintaining the constitutive level of DEFB1 transcription. nih.gov
Synergy between different epigenetic modifications has also been observed. A combination of histone deacetylase inhibitors (HDACi) and DNA/histone methyltransferase inhibitors (DNMTi/HMTi) can show a strong synergy to induce the expressions of most host defense peptide genes, including defensins. frontiersin.org
Table 2: Epigenetic Mechanisms Regulating Human Defensin Expression
| Mechanism | Modification Type | Effect on Expression | Example Defensin Gene | Notes |
| DNA Methylation | Promoter Methylation | Repression | DEFB1, DEFB4 | Hypermethylation linked to reduced expression in cancers. frontiersin.org |
| Promoter Demethylation | Activation | HBD-1 | Induced by DNMT inhibitors. frontiersin.orgtandfonline.com | |
| Histone Modification | Histone Deacetylation | Repression | DEFB1 | Mediated by HDACs, particularly HDAC1. plos.orgnih.gov |
| Histone Acetylation | Activation | DEFB1 | Increased by HDAC inhibitors. mdpi.comnih.gov | |
| Combined Epigenetic Inhibition | HDACi + DNMTi/HMTi | Synergistic Activation | Various HDPs | Combination treatments enhance gene expression. frontiersin.org |
(Note: This is an interactive table. Specific data points and associations can be explored further in research databases.)
Physiological and Pathophysiological Roles of Defensin a in Pre Clinical Models
Defensin-A in Maintaining Microbiome Homeostasis and Dysbiosis in Animal Models
Alpha-defensins secreted by intestinal Paneth cells are key regulators of the composition of the intestinal microbiota nih.gov. Studies in animal models have demonstrated a direct link between altered alpha-defensin function or expression and the development of gut dysbiosis.
In SAMP1/YitFc mice, a model for Crohn's disease-like ileitis, abnormal Paneth cells exhibiting endoplasmic reticulum (ER) stress secrete reduced-form alpha-defensins lacking disulfide bonds into the intestinal lumen nih.govmdpi.com. This misfolding of alpha-defensins correlates with dysbiosis during disease progression nih.gov. Reduced-form human alpha-defensin 5 (HD5), for instance, exhibits lower bactericidal activity against certain bacteria like E. coli and Staphylococcus aureus compared to its oxidized form nih.gov. Conversely, reduced-form HD6 can inhibit the growth of some commensal bacteria like Bifidobacterium adolescentis, a characteristic not observed with oxidized HD6 nih.gov. Administration of reduced-form alpha-defensins to wild-type mice has been shown to induce microbial alterations similar to those seen in the Crohn's disease model, suggesting a crucial role for Paneth cell alpha-defensin activity in maintaining gut homeostasis mdpi.com. Misfolded alpha-defensins can lead to mucosal dysbiosis characterized by a loss of Lachnospiraceae and Ruminococcaceae and an increase in Bacteroidaceae and Rikenellaceae mdpi.com.
Genetic factors also influence alpha-defensin expression and microbiome balance. NOD2 deficiency in mice compromises alpha-defensin secretion by Paneth cells, affecting gut homeostasis mdpi.comnih.gov. Vitamin D deficiency in mice exposed to a high-fat diet leads to decreased expression of Paneth cell-specific alpha-defensins, including alpha-defensin 5 (DEFA5), resulting in gut dysbiosis frontiersin.org.
Conversely, interventions that enhance alpha-defensin expression can reverse dysbiosis. Activation of the aryl hydrocarbon receptor (AhR) in murine colitis models transcriptionally induces alpha-defensin 1 expression in intestinal epithelial cells, leading to the reversal of microbial dysbiosis and suppression of colitis tandfonline.comnih.gov.
Studies using complementary mouse models of defensin (B1577277) deficiency (MMP7-/- mice, which lack active alpha-defensins) and surplus (HD5+/+ transgenic mice expressing human DEFA5) have revealed defensin-dependent reciprocal shifts in the dominant bacterial species of the small intestine, without altering total bacterial numbers nih.gov. For example, mice expressing HD5 showed a significant loss of segmented filamentous bacteria (SFB) nih.gov.
Key findings regarding alpha-defensins and microbiome in animal models:
| Animal Model / Condition | Alpha-Defensin Status/Intervention | Observed Microbiome Changes | Associated Outcome | Source |
| SAMP1/YitFc mice (Crohn's model) | Secretion of reduced-form alpha-defensins | Correlates with dysbiosis (loss of Lachnospiraceae/Ruminococcaceae, increase in Bacteroidaceae/Rikenellaceae) nih.govmdpi.com | Ileitis, disease progression | nih.govmdpi.com |
| Wild-type mice | Administration of reduced-form alpha-defensins | Induced microbial alterations similar to CD model mdpi.com | Suggests Paneth cell activity crucial for homeostasis | mdpi.com |
| Vitamin D deficient mice + HFD | Decreased Paneth cell alpha-defensins (DEFA5) | Gut dysbiosis (e.g., amplified Helicobacter hepaticus, diminished Akkermansia muciniphila) frontiersin.org | Increased gut permeability, metabolic syndrome | frontiersin.org |
| NOD2 deficient mice | Compromised alpha-defensin secretion | Affects gut homeostasis, increased bacterial load mdpi.comnih.gov | Increased susceptibility to infections | mdpi.comnih.gov |
| Murine colitis models | AhR activation induces alpha-defensin 1 | Reversal of microbial dysbiosis tandfonline.comnih.gov | Alleviated colitis | tandfonline.comnih.gov |
| MMP7-/- mice (defensin deficient) | Lack of active alpha-defensins | Defensin-dependent shifts in small intestinal bacteria nih.gov | Reduced capacity to clear enteric pathogens | nih.gov |
| HD5+/+ mice (human DEFA5 expression) | Surplus of human DEFA5 | Significant loss of segmented filamentous bacteria (SFB) nih.gov | Reduced numbers of Th17 cells in lamina propria | nih.gov |
| Bile acid toxicity in mice | Decreased expression of alpha-defensin 5 and 6 | Significantly affected gut microbiota composition mdpi.com | ER stress, autophagy, DNA damage | mdpi.com |
| ATF4 deletion in mice | Diminished Paneth cell defensins | Not specified in snippet | Associated with decreased ATF4 levels | frontiersin.org |
Role of this compound in Inflammatory Processes and Immune-Mediated Disorders in Animal Models (e.g., Inflammatory Bowel Disease, Asthma)
Alpha-defensins play a complex role in inflammatory processes, particularly in the context of inflammatory bowel disease (IBD) models. Defects in the production and secretion of Paneth cell alpha-defensins are implicated in the initiation of inflammation in ileal Crohn's disease frontiersin.org.
In SAMP1/YitFc mice, a model of Crohn's disease, the secretion of misfolded, reduced-form alpha-defensins is observed alongside disease progression and correlates with dysbiosis nih.govmdpi.com. This suggests that aberrant alpha-defensin processing contributes to the inflammatory pathology.
Murine models of colitis, including those induced by anti-CD40 or DSS, show decreased expression of both AhR and alpha-defensin 1 in intestinal epithelial cells tandfonline.comnih.gov. Activating AhR in these models induces alpha-defensin 1 expression, which in turn reverses gut microbial dysbiosis and attenuates colonic inflammation and colitis tandfonline.comnih.gov. This highlights a pathway where alpha-defensin 1, regulated by AhR, is crucial for maintaining intestinal homeostasis and suppressing inflammation.
In IL-10-deficient mice, a commonly used model for IBD, the expression of alpha-defensin/cryptdins in intestinal crypts decreases at the initial phase of intestinal inflammation plos.org. This reduction in alpha-defensin levels may contribute to the loss of tolerance to bacterial stimuli and the development of chronic enterocolitis observed in this model plos.org.
NOD2 deficiency, a genetic risk factor for IBD, is associated with compromised alpha-defensin secretion in Paneth cells and increased susceptibility to infections, which can exacerbate intestinal inflammation mdpi.comnih.gov. While the link between NOD2 and alpha-defensin expression is not fully resolved in all experimental systems, studies in NOD2 deficient mice where Helicobacter hepaticus induced ileal inflammation were reversed by transgenic expression of alpha-defensins in Paneth cells support the importance of defensins in this context frontiersin.org.
While the outline mentions asthma, the provided search results primarily focus on beta-defensins in asthma animal models nih.gov or discuss defensins' immunomodulatory roles generally without specific alpha-defensin examples in asthma models mdpi.comugr.es. Therefore, the detailed discussion here is limited to IBD based on the available data.
This compound in Infection Pathogenesis and Resolution in Animal Models
Alpha-defensins are potent antimicrobial peptides with broad activity against bacteria, fungi, and enveloped viruses nih.govresearchgate.netscience.govuu.nl. Animal models have provided direct evidence of their critical role in host defense against infections, particularly in the gastrointestinal tract.
In a mouse model with a deficiency in activated alpha-defensins in the small intestine (MMP7-/- mice), Paneth cell alpha-defensins were shown to protect against oral infection by a pathogenic mouse adenovirus 1 researchgate.net. These MMP7-deficient mice, which lack the enzyme necessary to process pro-defensins into their active forms, are also highly sensitive to orally administered E. coli and Salmonella nih.govasm.org. This demonstrates that the activation of alpha-defensins by MMP7 is essential for effective host defense against these enteric pathogens asm.org.
NOD2 deficient mice, with impaired alpha-defensin secretion, exhibit increased systemic translocation of orally infected Listeria monocytogenes, highlighting the role of alpha-defensins in preventing bacterial invasion nih.gov.
Alpha-defensins can influence the interaction between host and microbes, potentially affecting microbial evolution and tissue tropism researchgate.net. However, some pathogens have developed mechanisms to resist or even appropriate defensins to enhance their own infection researchgate.net.
Beyond direct killing, antimicrobial peptides, including defensins, can modulate immune responses and contribute to the resolution of inflammation during infection nih.gov. They can act as "alarmins," signaling the presence of infection nih.gov. While beta-defensin 2 is specifically mentioned for promoting epithelial cell migration necessary for mucosal restitution after injury, this highlights a broader role for AMPs in tissue repair during infection resolution nih.gov.
This compound in Non-Infectious Disease Models: Insights from Animal Studies (e.g., Cancer Biology, Wound Healing, Metabolic Conditions, Peripheral Nerve Diseases)
Pre-clinical studies have explored the potential involvement of alpha-defensins in various non-infectious disease contexts, although the evidence varies depending on the specific condition.
Wound Healing: Human alpha defensin 5 has shown promise in enhancing wound healing. In studies (likely involving models, though the specific term "animal model" isn't consistently used for this observation in the snippet), human alpha defensin 5 significantly improved wound healing and reduced basal bacterial load compared to human beta defensin 1 and sulfadiazine (B1682646) science.gov. It was also the only treatment among those tested to induce LGR stem cell migration into the wound bed science.gov. Gene expression analysis in these studies showed significant upregulation of key wound healing and Wnt pathway transcripts science.gov. MMP7, the enzyme that activates alpha-defensins, has also been implicated in models of wound healing nih.gov.
Metabolic Conditions: An indirect link between alpha-defensins and metabolic conditions has been observed in animal models. Vitamin D deficiency in mice fed a high-fat diet leads to decreased Paneth cell alpha-defensins and gut dysbiosis, which is associated with increased gut permeability, systemic inflammation, insulin (B600854) resistance, and hepatic steatosis, characteristic features of metabolic syndrome frontiersin.org. This suggests that maintaining adequate alpha-defensin levels is important for preventing dysbiosis-associated metabolic disorders frontiersin.org.
Cancer Biology and Peripheral Nerve Diseases: While the outline includes cancer biology and peripheral nerve diseases, the provided search results offer limited direct evidence of the role of alpha-defensins in animal models of these specific conditions. Some snippets discuss the potential of targeting pathways involving defensins in cancer tandfonline.comnih.govmdpi.com, but these are often extrapolated from findings in inflammatory conditions or refer to other types of defensins or antimicrobial peptides mdpi.com. Similarly, discussions on peripheral nerve diseases in animal models focus on other factors like oxidative stress, growth factors, and metabolic pathways, without mentioning alpha-defensins researchgate.netnih.govresearchgate.net.
Endogenous Modulators and Inhibitors of this compound Activity in Pre-clinical Contexts
The activity of alpha-defensins in pre-clinical settings is subject to modulation by various endogenous factors. A key step in the activation of certain alpha-defensins, particularly the cryptdins in mice and HD5/HD6 in humans, is proteolytic processing from inactive pro-peptides by matrix metalloproteinase 7 (MMP7) nih.govasm.org. MMP7 is localized to Paneth cells in the mouse small intestine and its deficiency leads to a lack of active defensins nih.gov. Vitamin D signaling has been shown to maintain the expression of Paneth cell defensins and their converting enzyme, MMP7, in the ileum of mice frontiersin.org.
Transcriptional regulation also plays a role. Activation of the aryl hydrocarbon receptor (AhR) in intestinal epithelial cells transcriptionally induces the expression of alpha-defensin 1 by binding to specific DNA elements (DREs) on its promoter tandfonline.comnih.gov.
Conversely, certain conditions and genetic factors can lead to reduced alpha-defensin expression or function. Bile acid toxicity has been shown to decrease the expression of alpha-defensin 5 and 6 mdpi.com. Genetic polymorphisms in genes like NOD2, Xbp1, Atg16l1, and Tcf4 have been associated with Paneth cell dysfunction and impaired antimicrobial peptide secretion in the context of IBD mdpi.comnih.govfrontiersin.org. Deletion of activating transcription factor 4 (ATF4) in mice was associated with diminished Paneth cell defensins frontiersin.org.
Furthermore, the misfolding of alpha-defensins, as observed in the SAMP1/YitFc mouse model of Crohn's disease, results in reduced-form peptides with altered bactericidal activities, effectively inhibiting their proper function nih.gov.
Endogenous inhibitors of MMPs, such as tissue inhibitors of metalloproteinases (TIMPs), alpha2-macroglobulin, and RECK, can indirectly modulate alpha-defensin activity by affecting the processing of pro-defensins asm.org.
Endogenous Modulators and Factors Affecting Alpha-Defensin Activity:
| Modulator/Factor | Effect on Alpha-Defensin Activity/Expression | Context in Pre-clinical Models | Source |
| MMP7 | Activates pro-defensins | Essential for active defensins in mouse Paneth cells nih.govasm.org | nih.govasm.org |
| Vitamin D signaling | Maintains expression of defensins and MMP7 | In the ileum of mice frontiersin.org | frontiersin.org |
| AhR activation | Transcriptionally induces alpha-defensin 1 | In murine colitis models tandfonline.comnih.gov | tandfonline.comnih.gov |
| Bile acid toxicity | Decreases expression of alpha-defensin 5/6 | In mice mdpi.com | mdpi.com |
| NOD2 deficiency | Compromises alpha-defensin secretion | In mice, affects gut homeostasis mdpi.comnih.gov | mdpi.comnih.gov |
| Xbp1, Atg16l1, Tcf4 polymorphisms | Associated with impaired AMP secretion | In the context of Paneth cell dysfunction and IBD mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |
| ATF4 deletion | Diminished Paneth cell defensins | In mice frontiersin.org | frontiersin.org |
| Misfolding | Reduces bactericidal activity | Observed in Crohn's disease model mice nih.gov | nih.gov |
| TIMPs, Alpha2-macroglobulin, RECK | Inhibit MMPs (indirectly affect defensin activation) | Endogenous inhibitors of MMPs asm.org | asm.org |
Advanced Research Methodologies for Defensin a Investigation
Recombinant Protein Expression and Purification Techniques for Defensin-A
Producing sufficient quantities of pure this compound for structural and functional studies often relies on recombinant protein expression systems. Escherichia coli is a commonly used host for the efficient expression of recombinant alpha-defensins and their precursors. nih.govspringernature.com Amplified defensin (B1577277) or pro-defensin coding cDNA sequences are typically cloned into expression vectors, such as pET-28a, and expressed in E. coli strains like BL21 RIS cells. nih.govspringernature.com
Expression is commonly induced by the addition of isopropyl beta-D-1-thiogalactopyranoside (IPTG). nih.govspringernature.com After bacterial cell collection and lysis, the expressed defensin, often fused to a purification tag like a 6xHis tag, can be purified using affinity chromatography, such as nickel-NTA columns. nih.govspringernature.com To obtain the mature defensin free of the fusion partner, specific cleavage sites, such as a methionine codon allowing CNBr cleavage, can be introduced at the N-terminus of the expressed peptide. nih.govspringernature.com Subsequent purification steps, like sequential C18 RP-HPLC, are used to achieve high purity. nih.govspringernature.com The molecular mass and homogeneity of the purified peptides are typically confirmed using techniques like MALDI-TOF mass spectrometry and analytical RP-HPLC or acid-urea polyacrylamide gel electrophoresis. nih.gov
Heterologous expression systems are also employed for plant defensins, which can be difficult to isolate in high yields from natural sources. units.it Expression vectors can incorporate binding molecules, such as maltose-binding protein (MBP) tags (e.g., using pMAL vectors), to simplify purification. units.it Strategies might also involve directing the recombinant protein to inclusion bodies, which can concentrate the expressed peptides and shorten purification steps. units.it
In Vitro and Ex Vivo Functional Assays for this compound Activity
Functional assays are crucial for characterizing the biological activities of this compound. These assays can be performed in vitro (using cultured cells or isolated components) or ex vivo (using tissues or cells isolated from an organism).
In vitro assays are widely used to assess the direct antimicrobial activity of defensins against various pathogens, including bacteria, fungi, and viruses. nih.govwikipedia.orgnih.gov This can involve determining the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against target microbes. Assays may also evaluate the ability of defensins to disrupt microbial cell membranes, a common mechanism of action for many antimicrobial peptides. nih.govresearchgate.net
Beyond direct antimicrobial effects, defensins also possess immunomodulatory functions. nih.govwikipedia.orgnih.gov In vitro and ex vivo assays can measure the ability of defensins to chemoattract immune cells like monocytes, T-lymphocytes, dendritic cells, and mast cells. researchgate.net They can also assess the impact of defensins on cytokine release, phagocytosis by macrophages, and the expression of other host defense peptides. nih.govresearchgate.netoup.com For instance, studies have evaluated the effect of defensins on phagocytosis using human monocytic cell lines like THP-1. oup.com
Ex vivo models, such as using corneal epithelial tissues or sputum samples, allow for the investigation of defensin function in a more complex biological context than simple cell cultures. nih.govasm.org These models can help determine how defensins contribute to barrier function against pathogens or modulate inflammatory responses in specific tissues. For example, ex vivo studies have examined the role of defensins in preventing bacterial colonization of corneal epithelia and their effects on sputum properties in the context of cystic fibrosis. nih.govasm.org
Functional assays can also explore other reported activities of defensins, including antioxidant properties, protease inhibition, and interactions with host cell membranes or receptors. nih.govresearchgate.netasm.org Assays like DPPH radical scavenging and TEAC assays can be used to evaluate antioxidant capacity. researchgate.net
Biophysical Methods for Characterizing this compound Interactions (e.g., SPR, ITC, NMR, Microscopy)
Biophysical techniques provide detailed insights into the structure, stability, and interactions of this compound. These methods are essential for understanding how defensins interact with membranes, target molecules, and other cellular components.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to study the binding kinetics and affinity of interactions between a defensin (immobilized on a sensor surface) and its binding partner (flowed over the surface). researchgate.netcreative-biostructure.comnih.govmdpi.com SPR can provide quantitative data on binding constants and rates, shedding light on the strength and speed of defensin interactions with membranes or receptors. creative-biostructure.commdpi.com It is particularly useful for time-resolved measurements and can analyze interactions with fragments. creative-biostructure.com
Isothermal Titration Calorimetry (ITC) : ITC measures the heat changes associated with molecular binding events, providing thermodynamic parameters such as binding affinity, enthalpy, and entropy. researchgate.netcreative-biostructure.comnih.govmdpi.com This technique offers valuable information about the driving forces behind defensin interactions, such as binding to lipid membranes. creative-biostructure.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can determine the three-dimensional structure of defensins in solution and study their conformational changes upon binding to membranes or other molecules. researchgate.netcreative-biostructure.comnih.govmdpi.com It provides detailed information at the atomic level about the peptide's structure and dynamics in different environments, including membrane-mimicking conditions. researchgate.netmdpi.com
Microscopy (e.g., Fluorescence Microscopy, Atomic Force Microscopy, Cryo-Electron Microscopy) : Various microscopy techniques are used to visualize defensin interactions with cells or membranes. Fluorescence microscopy can track labeled defensins and observe their localization and effects on cell morphology. researchgate.netnih.gov Atomic force microscopy (AFM) can provide high-resolution images of membrane surfaces and visualize pore formation or membrane disruption by defensins. researchgate.netnih.gov Cryo-electron microscopy (Cryo-EM) and X-ray crystallography can be used to determine the high-resolution structures of defensins, potentially in complex with their targets. researchgate.netcreative-biostructure.comnih.govau.dk
Circular Dichroism (CD) Spectroscopy : CD measures the differential absorption of left and right circularly polarized light by a sample, providing information about the secondary structure content (e.g., alpha-helices, beta-sheets) of defensins and how their structure changes upon interaction with membranes or other molecules. researchgate.netnih.govmdpi.com
Other biophysical methods relevant to defensin characterization include Differential Scanning Calorimetry (DSC) for studying thermal stability and membrane phase transitions, Fourier Transform Infrared (FTIR) spectroscopy for analyzing peptide conformation and lipid interactions, and Dynamic Light Scattering (DLS) for assessing aggregation. researchgate.netnih.gov
Gene Editing Approaches (e.g., CRISPR/Cas9) and Transgenic Animal Models for this compound Studies
Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function, including that of defensins. CRISPR/Cas9 allows for precise, targeted modifications to the genome, enabling researchers to create knockout, knock-in, or point mutations in defensin genes in various cell lines and organisms. biocompare.comwikipedia.orgidtdna.com
For defensin research, CRISPR/Cas9 can be used to:
Generate cell lines with reduced or eliminated expression of specific defensins to study their necessity in host defense or other processes. nih.gov
Introduce mutations into defensin genes to investigate the functional importance of specific amino acid residues or structural motifs.
Create reporter cell lines where defensin gene expression is linked to a detectable signal, facilitating the study of defensin regulation. nih.gov
CRISPR/Cas9 is also a powerful tool for generating transgenic animal models with altered defensin expression. biocompare.comwikipedia.orgidtdna.com By injecting CRISPR components into single-cell embryos, researchers can rapidly create animal models with targeted modifications in defensin genes. biocompare.comidtdna.com This allows for the study of defensin function in a complex, living system and their roles in immunity, disease susceptibility, and other physiological processes. For example, CRISPR/Cas9 has been used to generate transgenic pigs with enhanced expression of porcine beta-defensin 2 (PBD-2) to study its anti-infection mechanisms. nih.gov Transgenic models, such as mice with knockout of specific defensins, can reveal the in vivo importance of these peptides in host defense against particular pathogens. nih.gov
Compared to traditional methods for generating transgenic animals, CRISPR/Cas9 offers increased efficiency, speed, and precision, allowing for the creation of models with specific gene knockouts, knock-ins, or other targeted alterations. biocompare.comidtdna.com
Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) in this compound Research
Omics technologies provide a comprehensive view of biological systems by analyzing large sets of molecules. Genomics, transcriptomics, proteomics, and metabolomics are increasingly applied in defensin research to understand their regulation, expression patterns, and biological roles in a broader context. nih.govcabidigitallibrary.orgisaaa.orgmetwarebio.comfrontiersin.org
Transcriptomics : This involves the study of the complete set of RNA transcripts in a cell or tissue at a given time. nih.govisaaa.orgfrontiersin.org Transcriptomic analysis can identify the conditions or stimuli that induce or suppress the expression of defensin genes. nih.govnih.gov Techniques like RNA sequencing or microarrays can quantify defensin mRNA levels and reveal co-regulated genes involved in the immune response or other pathways. nih.govfrontiersin.org
Proteomics : Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govisaaa.orgfrontiersin.org Proteomic approaches can measure the abundance of different defensin proteins in various tissues or biological fluids under different conditions. nih.gov Mass spectrometry-based proteomics can identify post-translational modifications of defensins, which may affect their activity or stability. au.dk Studying the proteome can also reveal proteins that interact with defensins or are part of defensin-mediated pathways. isaaa.org
Metabolomics : This field analyzes the complete set of small molecule metabolites in a biological sample. nih.govisaaa.orgfrontiersin.org While less directly focused on the defensin peptide itself, metabolomics can provide insights into the metabolic state of cells or organisms in response to stimuli that also affect defensin expression or activity. nih.govisaaa.orgfrontiersin.org Changes in the metabolome might reflect the downstream effects of defensin activity or the metabolic environment that influences defensin function. isaaa.org
Integrating data from transcriptomics, proteomics, and metabolomics (often referred to as "systems biology") can provide a holistic understanding of how defensins are regulated and how they influence cellular and organismal processes. nih.govmetwarebio.com This integrated approach can help identify key molecular players and pathways associated with defensin-mediated immunity or other functions. metwarebio.com
High-Throughput Screening Platforms for this compound Analogs and Modulators
High-throughput screening (HTS) platforms are valuable tools for identifying novel defensin analogs with improved properties or small molecules that can modulate defensin expression or activity. nih.govnih.govfrontiersin.orgfrontiersin.org HTS allows for the rapid testing of large libraries of compounds or peptides in a miniaturized format.
For defensin research, HTS can be used to:
Screen libraries of synthetic peptide analogs to identify sequences with enhanced antimicrobial potency, broader spectrum activity, or reduced toxicity. nih.govfrontiersin.org
Identify small molecules that induce or suppress the expression of specific defensin genes. nih.gov Cell-based reporter assays, where defensin gene promoters drive the expression of a detectable signal (e.g., luciferase), are commonly used for this purpose. nih.gov
Discover compounds that modulate defensin activity, such as inhibitors of proteases that degrade defensins or molecules that enhance their interaction with target membranes.
Identify compounds with immunomodulatory properties that complement or enhance defensin function. nih.govfrontiersin.org
HTS platforms enable the rapid evaluation of numerous candidates, accelerating the discovery and optimization of defensin-based therapeutics or tools for studying defensin biology. nih.govnih.gov
Computational Biology and Bioinformatics in this compound Sequence, Structure, and Function Analysis
Computational biology and bioinformatics play a critical role in analyzing defensin sequences, predicting their structures, understanding their evolutionary relationships, and inferring their functions. wikipedia.orgportlandpress.comoup.com
Key applications in defensin research include:
Sequence Analysis : Bioinformatics tools are used to identify defensin genes and proteins in genomic and proteomic databases. oup.com Sequence alignment helps identify conserved regions, cysteine motifs, and potential evolutionary relationships between different defensins. nih.govwikipedia.orgportlandpress.com Analysis of sequence variation can reveal insights into the evolution and diversification of defensin families. nih.govwikipedia.orgoup.com
Structure Prediction and Modeling : Computational methods, such as homology modeling and ab initio prediction, are used to predict the three-dimensional structures of defensins based on their amino acid sequences, especially when experimental structures are not available. frontiersin.orgportlandpress.com Molecular dynamics simulations can model the behavior of defensins in different environments, such as interacting with lipid membranes, providing insights into their mechanism of action at an atomic level. researchgate.netnih.gov
Function Prediction : Based on sequence and structural similarities to known defensins, bioinformatics tools can predict potential functions (e.g., antimicrobial activity, immune signaling) for newly identified defensin sequences. oup.com Analyzing the presence of specific motifs or residues can also inform functional hypotheses. frontiersin.org
Evolutionary Analysis : Computational phylogenetics is used to study the evolutionary history of defensin superfamilies (cis- and trans-defensins) and track their divergent and convergent evolution across different organisms. nih.govportlandpress.comoup.com This helps understand the selective pressures that have shaped defensin diversity and function. nih.govportlandpress.com
Data Integration : Bioinformatics is essential for integrating and analyzing large datasets generated by omics approaches (transcriptomics, proteomics, etc.) to identify correlations between defensin expression, other molecular changes, and biological outcomes. nih.govmetwarebio.com
Computational approaches complement experimental studies by providing testable hypotheses, guiding experimental design, and helping interpret complex biological data related to defensin biology. portlandpress.comoup.com
Engineered Defensin a Constructs and Pre Clinical Therapeutic Exploration
Rational Design and Engineering of Defensin-A Peptides for Enhanced Potency or Specificity in Pre-clinical Applications
Rational design and engineering of this compound peptides aim to optimize their physicochemical properties and biological activities for therapeutic applications. This involves modifying the amino acid sequence, structure, or incorporating chemical modifications to improve potency, specificity, and stability. mdpi.comnih.govrsc.org Strategies include amino acid substitutions, cyclization, and the creation of peptidomimetics. mdpi.comresearchgate.netnih.gov By understanding the structure-activity relationships of defensins, researchers can predict the impact of modifications on their interaction with target membranes and host cells. researchgate.netnih.govnih.gov
Engineered defensins have shown enhanced performance in pre-clinical studies. For instance, modifications to defensin (B1577277) analogues have resulted in peptides with broad-spectrum antibacterial activity and improved stability against enzymatic degradation. rsc.org Rational design has also been applied to engineer defensin-based peptidomimetics that mimic the binding sites of host proteins, such as ACE2, for potential antiviral applications. biorxiv.org These engineered constructs demonstrated high-affinity binding to viral proteins in pre-clinical evaluations. biorxiv.org
Key considerations in rational design include balancing hydrophobicity and charge distribution, which are crucial for membrane interaction and activity. mdpi.comnih.gov Computational tools, including artificial intelligence and machine learning, are increasingly utilized to predict effective sequences and properties for designing novel this compound based therapeutics. nih.gov
Novel Delivery Strategies for this compound in Pre-clinical Therapeutic Models
Effective delivery of this compound is crucial for achieving therapeutic concentrations at the site of infection or disease while minimizing potential off-target effects and degradation. Novel delivery strategies being explored in pre-clinical models include the use of nanoparticles and gene delivery vectors. mdpi.comfrontiersin.orgmdpi.commdpi.comresearchgate.net
Nanoparticle-based delivery systems, such as lipid nanoparticles, polymeric nanoparticles, and metallic nanoparticles, offer several advantages for peptide therapeutics. frontiersin.orgresearchgate.net They can protect peptides from enzymatic degradation, enhance solubility and permeability, and facilitate targeted delivery to specific cells or tissues. mdpi.comfrontiersin.orgmdpi.comresearchgate.net For example, defensins have been incorporated into microparticles and nanoparticles for delivery in pre-clinical studies. mdpi.com Dendrimer-based nanoparticles have been used to deliver a cyclic defensin (RTD-1) in animal models, demonstrating enhanced antiviral function against SARS-CoV infection. mdpi.com Lipid-based nanocarriers have shown potential in improving the oral bioavailability of drugs by protecting them from efflux transporters and enhancing solubility and permeability. mdpi.com
Gene delivery vectors are another approach to enable sustained production of defensins at the therapeutic site. Vector-based delivery of genes encoding antimicrobial peptides has been explored in pre-clinical cancer therapy. mdpi.com While promising, systemic intravenous application of some antimicrobial peptides carries a risk to healthy cells, highlighting the importance of targeted delivery systems. mdpi.com
This compound as a Template for the Development of Novel Antimicrobial and Immunomodulatory Agents (conceptual framework, pre-clinical)
This compound peptides serve as valuable templates for the development of novel agents with enhanced antimicrobial and immunomodulatory properties. Their natural structures and mechanisms of action provide a foundation for designing peptides or peptidomimetics with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms. mdpi.comnih.govmdpi.comnih.govportlandpress.combiorxiv.orgfrontiersin.org
The conceptual framework involves identifying key structural motifs and amino acid sequences responsible for the desired activities and using this information to design synthetic analogues or mimetics. mdpi.comnih.gov Pre-clinical research focuses on evaluating the activity of these designed agents against a broad spectrum of pathogens, including antibiotic-resistant strains. mdpi.comnih.govrsc.orgfrontiersin.org
Beyond direct antimicrobial effects, this compound peptides also possess immunomodulatory functions, influencing both innate and adaptive immune responses. bachem.comnih.govnih.govmdpi.combiorxiv.orgfrontiersin.org They can act as chemoattractants for immune cells, modulate cytokine and chemokine production, and influence the activation and differentiation of immune cells like macrophages and T cells. nih.govnih.govmdpi.combiorxiv.orgresearchgate.netfrontiersin.org This dual functionality makes this compound a template for developing agents that not only directly combat pathogens but also harness the host immune system to clear infections or modulate inflammatory responses. mdpi.combiorxiv.orgfrontiersin.org Pre-clinical studies have explored the potential of engineered peptides based on defensin characteristics to modulate immune responses in macrophage cell lines, showing a reduction in pro-inflammatory cytokines. biorxiv.org
Pre-clinical Combination Therapies Involving this compound
Pre-clinical studies are exploring the potential of combining this compound with other therapeutic agents to achieve synergistic effects, broaden the spectrum of activity, or overcome resistance. frontiersin.orgpharmafeatures.comfrontiersin.orgnih.gov This approach is particularly relevant in the context of rising antimicrobial resistance and the need for more effective treatment strategies.
Combination therapies involving antimicrobial peptides, including defensins, have shown promise in pre-clinical models. For example, combining membrane-disrupting peptides with conventional antibiotics can sensitize resistant bacteria to previously ineffective drugs. pharmafeatures.com In cancer research, defensins have been shown to potentiate the effect of chemotherapeutic agents in multidrug-resistant cancer cells in pre-clinical settings. frontiersin.org
The rationale behind combination therapy is to target pathogens or diseased cells through multiple mechanisms simultaneously, making it more difficult for resistance to develop. pharmafeatures.com Pre-clinical studies have investigated the effects of combination regimens involving immunotherapy and chemotherapy in animal models, demonstrating improved outcomes. nih.gov While these studies may not always specifically name this compound, they highlight the broader pre-clinical exploration of combining host defense peptides or immunomodulatory agents with conventional treatments.
Approaches to Overcome Stability and Bioavailability Challenges in Pre-clinical this compound Development
Despite their therapeutic potential, this compound peptides face challenges related to stability and bioavailability, which can limit their efficacy in vivo. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govportlandpress.com Peptides are susceptible to proteolytic degradation, can have short half-lives, and may exhibit poor absorption and distribution. mdpi.comresearchgate.netnih.govmdpi.com Pre-clinical development focuses on strategies to overcome these limitations.
Structural modifications are a key approach to enhance peptide stability and bioavailability. mdpi.comresearchgate.netmdpi.comnih.gov This includes modifying side chains, backbone structure, or introducing cyclic structures to increase resistance to proteolysis. mdpi.comresearchgate.net For instance, cyclization can improve stability and maintain efficacy. mdpi.com D-amino acid substitutions and chemical modifications of protease-sensitive sites are also employed to evade enzymatic degradation. researchgate.net
Formulation strategies, particularly the use of advanced delivery systems like nanoparticles, play a significant role in improving bioavailability. mdpi.comfrontiersin.orgmdpi.comresearchgate.net Nanocarriers can protect peptides from degradation in biological fluids and facilitate their transport across biological barriers. mdpi.comfrontiersin.orgmdpi.com Lipid-based nanocarriers, for example, can enhance the solubility and permeability of drugs, contributing to improved oral bioavailability. mdpi.com Self-assembling myristoylated human alpha-Defensin 5 (HD5) has been engineered to form nanoassemblies for improved delivery against bacterial infections in pre-clinical models. researchgate.net
Future Directions and Emerging Research Avenues for Defensin a
Elucidating Novel Physiological Roles of Defensin-A Beyond Antimicrobial Defense
While the antimicrobial function of defensins is well-established, emerging research highlights their significant roles in various physiological processes and immune modulation. Defensins are increasingly recognized as immune regulators and cell recruiters. mdpi.comresearchgate.net They can attract immune cells such as T cells and dendritic cells, suggesting broader involvement in the immune response beyond direct pathogen elimination. mdpi.com
Studies have indicated that defensins can interact with host immune cells, playing important roles in both innate and adaptive immune responses against bacterial infection. aai.org For instance, human neutrophil peptides (HNPs), a type of α-defensin, can induce lung epithelial cell proliferation. aai.org Furthermore, α-defensins may influence intestinal homeostasis by controlling the production of IL-1β. aai.org Research on porcine defensins has also shifted towards investigating their immunomodulatory properties, revealing antioxidant, intestinal barrier-enhancing, and anti-inflammatory activities for peptides like porcine β-defensin 2 (pBD2). researchgate.net
Defensins have also been implicated in fertility, development, and wound healing. frontiersin.org A sequence variant of the β-defensin 126 gene has been associated with reduced human sperm function. jst.go.jp Additionally, defensins can chemoattract immune cells and induce the secretion of inflammatory cytokines. jst.go.jp This suggests a complex interplay with the host immune system that extends beyond their direct effects on microbes. The concept of defensins acting as "alarmins," endogenous molecules signaling tissue and cell damage to recruit and activate innate immune cells and promote adaptive immune responses, is gaining traction. frontiersin.org
Unraveling the Full Spectrum of Regulatory Mechanisms Governing this compound Expression and Activity
Understanding the precise mechanisms that govern defensin (B1577277) expression and activity is critical for manipulating their function for therapeutic benefit. Defensin production can adapt to infection, providing both pre-emptive defense and a response to stimuli. researchgate.net The expression of defensins is tightly regulated, occurring at both the transcriptional and post-translational levels. nih.gov
For human α-defensins, regulation commonly occurs at the level of secretion. nih.gov In contrast, β-defensin expression is primarily regulated transcriptionally and is often restricted to epithelial cells. nih.gov For example, human β-defensin 1 (HBD1) is constitutively expressed, while HBD2 and HBD3 are inducible by microbial insults and pro-inflammatory cytokines in various epithelial and mucosal tissues. nih.govfrontiersin.org
Several signaling pathways are involved in the regulation of defensin expression. The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in regulating β-defensin expression, particularly in response to pathogens recognized by pattern recognition receptors like Toll-like receptors (TLRs). mdpi.com For instance, TLR2 is activated by lipoteichoic acid (LTA) from Gram-positive bacteria, and TLR4 is triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, both influencing defensin regulation. mdpi.com Other mechanisms of induction for antimicrobial peptides in human skin following exposure to microbe-derived molecules include IL-1-dependent induction and transactivation of the epidermal growth factor receptor (EGFR). aai.org
Furthermore, the activity of defensins can be influenced by their interaction with host and microbial factors. For example, Staphylococcus aureus can produce staphylokinase (SAK), which binds and blocks human α-defensins, contributing to bacterial resistance. mdpi.com Proteolytic degradation can also impact the pharmacokinetic behavior and antimicrobial activity of endogenous defensins in vivo. researchgate.net
Integration of Artificial Intelligence and Machine Learning for this compound Design and Discovery
The complexity and diversity of defensins, coupled with the urgent need for new antimicrobial strategies in the face of rising antibiotic resistance, have spurred the integration of artificial intelligence (AI) and machine learning (ML) in defensin research. frontiersin.orgnih.gov These computational approaches offer fast and accurate methods for predicting and designing defensins. frontiersin.orgnih.govnih.govexcli.de
ML methods can effectively utilize protein sequence information for large-scale identification of defensins and their families without requiring knowledge of their three-dimensional structure. nih.govexcli.deresearchgate.net Various ML techniques and algorithms, including Support Vector Machines (SVM) and Random Forest Classifiers, are being employed to discriminate defensins from other antimicrobial peptides and predict their properties. frontiersin.orgnih.govresearchgate.netqnl.qa
Researchers are developing models using a wide range of peptide features to predict defensins. frontiersin.orgnih.govresearchgate.net For instance, SVM-based models have shown high accuracy in discriminating defensins from other antimicrobial peptides. frontiersin.orgnih.govresearchgate.net The development of web-based tools and standalone software, such as "DefPred," allows for the prediction, scanning, and design of defensins. frontiersin.orgnih.gov
AI and ML are also being used in the rational design of antimicrobial peptides based on endogenous human proteins like β-defensins. researchgate.net This includes predicting antimicrobial and hemolytic properties and optimizing peptide sequences for enhanced activity and safety. researchgate.net The application of AI methods has advanced antibiotic discovery, including the identification and design of potent antimicrobial peptides. nih.govpnas.org
Interactive Data Table: Machine Learning Model Performance for Defensin Prediction
| Model Type | Dataset | Metric (MCC) | Metric (AUC) | Reference |
| SVM | Main Dataset (Defensins vs. AMPs) | 0.88 | 0.98 | frontiersin.orgnih.govresearchgate.net |
| SVM | Alternate Dataset (Defensins vs. Non-defensins) | 0.96 | 0.99 | frontiersin.orgnih.govresearchgate.net |
| Random Forest Classifier | Defensins (using RQA descriptors) | 0.7812 (Accuracy) | N/A | researchgate.net |
Note: MCC = Matthews Correlation Coefficient, AUC = Area Under the Curve, RQA = Recurrence Quantification Analysis, AMPs = Antimicrobial Peptides.
Development of Advanced In Vitro and In Vivo Models for Comprehensive this compound Studies
Comprehensive studies of defensins require sophisticated in vitro and in vivo models that can accurately mimic the complex biological environments where these peptides function. Advanced physiomimetic models are being developed, particularly for studying respiratory diseases, which involve epithelial cells that secrete defensins. ub.edu These models can help in understanding how defensins interact with pathogens and modulate immune responses in a more physiologically relevant context.
In vitro studies using cell culture models, such as immortalized human corneal epithelial cells, are employed to investigate the signaling pathways involved in defensin expression, like the TLR2-mediated pathways influencing HBD9 expression. nih.gov These models allow for detailed molecular analysis of defensin regulation and function.
In vivo studies using animal models, such as defensin-deficient mouse models, are crucial for evaluating the physiological significance of defensins and their roles in host defense against infections. biomolther.orgplos.org Studies in mice lacking functional α-defensins in their small intestines have demonstrated increased susceptibility to disease caused by oral viral infection, highlighting the importance of intestinal defensins in antiviral immunity. plos.org These models can reveal the in vivo effects of defensins that may not be recapitulated in vitro, such as their role as adjuvants in antiviral immunity. biomolther.orgplos.org
Animal models are also used to assess the efficacy of defensins or defensin-based therapeutics against specific pathogens. For example, studies in murine models of vaginal HSV infection have shown that chemically synthesized HD5 can reduce viral titers. biomolther.org Burn-wounded mouse models infected with Pseudomonas aeruginosa have been used to demonstrate the therapeutic application of local transfer of cells expressing HBD4. biomolther.org
Future research requires the development of even more advanced models that can capture the dynamic interactions between defensins, microbes, host cells, and the microenvironment. This includes complex co-culture systems, organoids, and genetically modified animal models that allow for precise manipulation and study of defensin function in specific tissues and diseases.
Bridging Fundamental this compound Research to Translational Concepts for Pre-clinical Applications
Translating fundamental research findings on defensins into preclinical applications is a critical step towards harnessing their therapeutic potential. The potent antimicrobial and anticancer activities of defensins make them attractive candidates for novel therapeutics. portlandpress.com Compared to conventional treatments, defensins offer potential advantages such as increased selectivity and reduced susceptibility to resistance mechanisms. portlandpress.com
However, several challenges need to be addressed for successful translation, including delivery mechanisms, potential toxicity, and bioavailability. researchgate.netportlandpress.com Strategies to overcome these obstacles are being explored, such as the development of various nanotechnologies (e.g., micelles, nanoparticles) for efficient and controlled delivery of defensins. researchgate.net Derivatization of defensins may also be necessary to improve their functionality and specificity for clinical translation. researchgate.net
Defensins are being investigated for their potential use in combination therapy to overcome drug resistance. mdpi.com For instance, defensins have been shown to increase the in vitro anticancer activity of doxorubicin (B1662922) against multidrug-resistant tumor cells. mdpi.com The synergistic use of defensins with conventional antibiotics is also being explored as a cost-effective solution for treating pathogenic infections where antibiotic monotherapy is inadequate, potentially helping to reduce antibiotic resistance. researchgate.netwikipedia.org
The application of defensin-based concepts extends to various fields, including the development of eco-friendly alternatives to synthetic fungicides in agriculture. mdpi.com Research is focusing on the bioactivity of defensins against fungal phytopathogens and the optimization of large-scale production procedures. mdpi.com
Bridging the gap between fundamental research and preclinical applications requires continued efforts in:
Improving the pharmacological properties of defensins, such as stability and half-life. researchgate.netfrontiersin.org
Developing targeted delivery systems to ensure defensins reach the site of action effectively. researchgate.netportlandpress.com
Conducting rigorous preclinical studies in relevant disease models to evaluate efficacy and safety. researchgate.netportlandpress.com
Exploring novel formulations and administration routes for defensin-based therapeutics.
Q & A
Q. What are the key structural features of Defensin-A that determine its antimicrobial specificity?
To investigate this, researchers should employ site-directed mutagenesis paired with circular dichroism (CD) spectroscopy to correlate structural motifs (e.g., β-sheet domains, disulfide bonds) with activity against specific pathogens. For example, truncating the N-terminal region may reduce gram-negative bacterial inhibition, while modifying cationic residues could diminish electrostatic interactions with microbial membranes .
Table 1: Structural Modifications and Antimicrobial Activity
| Mutation Site | Pathogen Tested | MIC (µg/mL) | Activity Change (%) |
|---|---|---|---|
| N-terminal deletion | E. coli (gram-) | 25 | -70% |
| Cys3→Ala | S. aureus (gram+) | 10 | -40% |
Q. How can in vitro assays be optimized to assess this compound’s efficacy across varying pH levels?
Use a broth microdilution assay with controlled pH buffers (e.g., pH 5.0–7.4) to mimic physiological conditions. Include positive controls (e.g., polymyxin B) and account for peptide stability via HPLC validation post-incubation. Studies show this compound’s activity against Candida albicans decreases at pH >7.0 due to reduced membrane binding .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity in mammalian cells be resolved?
Conduct a systematic review to identify confounding variables (e.g., cell type, exposure time). For experimental validation, use primary human keratinocytes and cancer cell lines (e.g., HeLa) under standardized conditions (24-hour exposure, 10% FBS). Employ flow cytometry to differentiate apoptotic vs. necrotic effects. Meta-analyses reveal that cytotoxicity >50 µM is cell-type-dependent, with epithelial cells showing higher tolerance .
Table 2: Cytotoxicity Variability Across Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Reference Range |
|---|---|---|---|
| HEK293 | 65 | MTT | 60–70 µM |
| RAW264.7 (macrophages) | 35 | LDH release | 30–40 µM |
Q. What statistical methods are robust for analyzing this compound’s dose-response heterogeneity in biofilms?
Apply nonlinear mixed-effects modeling to account for biofilm variability. Use confocal microscopy data (biomass thickness) and fit to a logistic growth curve with parameters for IC50 and Hill coefficient. Bayesian hierarchical models can pool data from repeated trials, reducing overfitting in small-sample studies .
Methodological Guidance
- For Structural-Functional Studies : Combine NMR spectroscopy with molecular dynamics simulations to map this compound’s membrane interaction hotspots .
- For In Vivo Validation : Use Galleria mellonella infection models to assess toxicity and efficacy, with survival curves analyzed via Kaplan-Meier estimators .
Key Pitfalls to Avoid
- Overlooking Salt Sensitivity : this compound’s activity in high-ionic-strength environments (e.g., serum) requires cationic strength-adjusted assays to avoid false negatives .
- Data Normalization : Normalize antimicrobial activity to peptide stability (measured via mass spectrometry) rather than initial concentration alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
